molecular formula C6H8F5NO2 B3048799 2-(Difluoromethyl)azetidine; trifluoroacetic acid CAS No. 1820641-63-1

2-(Difluoromethyl)azetidine; trifluoroacetic acid

Cat. No.: B3048799
CAS No.: 1820641-63-1
M. Wt: 221.13
InChI Key: QPKQRDUATZOQTB-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)azetidine; trifluoroacetic acid is a compound that combines the structural features of azetidine and trifluoroacetic acid. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity. Trifluoroacetic acid is a strong, hydrophobic acid commonly used in organic synthesis and as a reagent in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)azetidine typically involves the introduction of a difluoromethyl group to the azetidine ring. One common method is the reaction of azetidine with difluoromethylating agents under controlled conditions. For instance, the difluoromethylation of azetidine can be achieved using difluoromethyl iodide in the presence of a base .

Industrial Production Methods

Industrial production of 2-(Difluoromethyl)azetidine; trifluoroacetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted azetidines .

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)azetidine involves its interaction with molecular targets through its reactive functional groups. The difluoromethyl group can participate in various chemical reactions, while the azetidine ring’s strain enhances its reactivity. These interactions can modulate biological pathways and chemical processes .

Properties

IUPAC Name

2-(difluoromethyl)azetidine;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F2N.C2HF3O2/c5-4(6)3-1-2-7-3;3-2(4,5)1(6)7/h3-4,7H,1-2H2;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPKQRDUATZOQTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1C(F)F.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F5NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820641-63-1
Record name Azetidine, 2-(difluoromethyl)-, 2,2,2-trifluoroacetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820641-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(difluoromethyl)azetidine; trifluoroacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Difluoromethyl)azetidine; trifluoroacetic acid
Reactant of Route 2
2-(Difluoromethyl)azetidine; trifluoroacetic acid
Reactant of Route 3
2-(Difluoromethyl)azetidine; trifluoroacetic acid
Reactant of Route 4
2-(Difluoromethyl)azetidine; trifluoroacetic acid
Reactant of Route 5
2-(Difluoromethyl)azetidine; trifluoroacetic acid
Reactant of Route 6
2-(Difluoromethyl)azetidine; trifluoroacetic acid

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